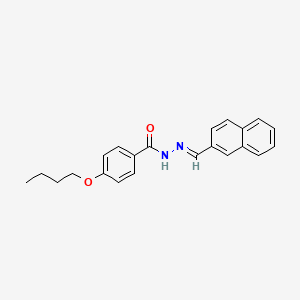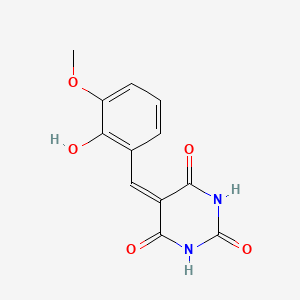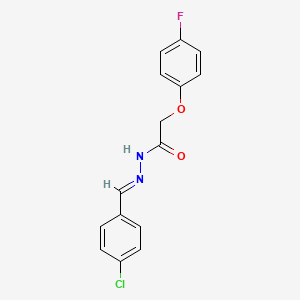![molecular formula C20H22N2O2 B3868067 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3868067.png)
8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine
Vue d'ensemble
Description
8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine, also known as MEQ, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MEQ belongs to the class of compounds known as quinolines, which have been found to possess a wide range of biological activities, including anti-inflammatory, antitumor, and antimicrobial properties.
Mécanisme D'action
The exact mechanism of action of 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine is not fully understood, but it is thought to involve the inhibition of certain enzymes involved in cell growth and proliferation. 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been found to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division.
Biochemical and Physiological Effects:
8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been found to have a number of biochemical and physiological effects, including the induction of apoptosis (programmed cell death) in cancer cells, the inhibition of angiogenesis (the formation of new blood vessels), and the modulation of the immune system. 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has also been found to possess anti-inflammatory properties, which may be useful in the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in lab experiments is its potent antitumor activity, which makes it a useful tool for studying the mechanisms of cancer cell growth and proliferation. However, one limitation of using 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in lab experiments is its relatively low solubility in aqueous solutions, which may make it difficult to administer in certain experimental settings.
Orientations Futures
There are a number of potential future directions for research on 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of the compound's mechanism of action at the molecular level. Additional research is also needed to determine the optimal dosages and administration routes for 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine in various experimental settings.
Applications De Recherche Scientifique
8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been studied extensively for its potential therapeutic applications, including as an antitumor agent, an anti-inflammatory agent, and an antimicrobial agent. In particular, 8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine has been found to possess potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer cells.
Propriétés
IUPAC Name |
8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2/c1-14-13-19(22-20-17(14)5-4-6-18(20)24-3)21-12-11-15-7-9-16(23-2)10-8-15/h4-10,13H,11-12H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFBODVBIXCDJHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C=CC=C2OC)NCCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
8-methoxy-N-[2-(4-methoxyphenyl)ethyl]-4-methylquinolin-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-methoxy-4-[2-(4-nitrobenzoyl)carbonohydrazonoyl]phenyl 1-naphthoate](/img/structure/B3868009.png)
![2-(dimethylamino)ethyl 3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate hydrochloride](/img/structure/B3868012.png)

![3-[5-(4-methylbenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-N-{4-[(1,3-thiazol-2-ylamino)sulfonyl]phenyl}propanamide](/img/structure/B3868029.png)
![4-[2-(4-chlorobenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B3868030.png)




![6-[2-(2-hydroxy-5-nitrophenyl)vinyl]-5-nitro-2,4(1H,3H)-pyrimidinedione](/img/structure/B3868072.png)

![5,8-dimethoxy-4-methyl-N-[2-(2-pyridinyl)ethyl]-2-quinolinamine](/img/structure/B3868092.png)
![N'-(3-chloro-4-methoxybenzylidene)-2-[(4-methylphenyl)amino]acetohydrazide](/img/structure/B3868098.png)
![2-chloro-N'-[1-(5-chloro-2-thienyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B3868103.png)